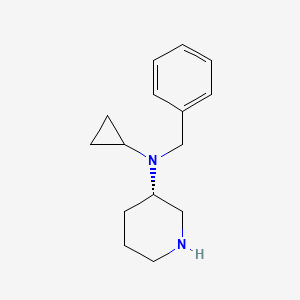

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine

Übersicht

Beschreibung

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine is a chiral compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a piperidine ring. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-N-cyclopropylpiperidin-3-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.

Cyclopropyl Group Addition: The cyclopropyl group is added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tertiary amine group and benzyl/cyclopropyl substituents participate in nucleophilic substitution under specific conditions. For example:

-

Alkylation : Reacts with alkyl halides via S<sub>N</sub>2 mechanisms. In one protocol, methyl 2-bromopyrazine-3-carboxylate reacted with 4-amino-1-benzylpiperidine in 2-propanol under reflux to yield a pyrazine-piperidine hybrid (MS: m/z 327 [M+1]) .

-

Acylation : Forms amides when treated with acyl chlorides. A reaction with 1,4-benzodioxane-5-carbonyl chloride in chloroform/water produced an amide hydrochloride (77% yield) .

Table 1: Representative Substitution Reactions

Reductive Amination and Condensation

The amine participates in reductive amination pathways. In a two-step protocol:

-

Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form imines.

-

Reduction : Sodium borohydride reduces the imine intermediate to yield N-alkylated products .

This method is scalable and avoids harsh conditions, preserving stereochemistry .

Cross-Coupling Reactions

The benzyl group enables transition-metal-catalyzed couplings:

-

Chan-Lam Coupling : With boronic esters and Cu catalysts, aryl/alkyl amines form via C–N bond formation .

-

Ni-Catalyzed Coupling : N-Benzylaminopyridinium intermediates undergo traceless N–N bond cleavage and cross-coupling with aryl boronic acids to access complex amines .

Deprotection and Functionalization

-

Hydrogenolysis : The benzyl group is selectively removed under H<sub>2</sub>/Pd-C to yield primary amines .

-

Reductive N–N Cleavage : Mg or Zn in methanol/AcOH cleaves N–N bonds in N-benzylaminopyridiniums, generating free amines .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that (S)-N-Benzyl-N-cyclopropylpiperidin-3-amine exhibits potential anticancer properties. In vitro studies have shown its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably, it has been effective against breast cancer cells by activating caspase-dependent pathways.

2. Antituberculosis Properties

Preliminary studies suggest that this compound possesses promising activity against Mycobacterium tuberculosis, potentially targeting bacterial cell wall synthesis or other critical metabolic pathways. This positions it as a candidate for further development in treating tuberculosis, especially strains resistant to current therapies.

3. Neuropharmacological Applications

The compound has been investigated for its effects on serotonergic receptor activity, which may be beneficial in treating neuropsychiatric diseases such as schizophrenia, depression, and anxiety disorders. Its ability to modify monoamine receptor activity suggests potential therapeutic applications in managing various mental health conditions .

Antimicrobial Effects

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism of action may involve disrupting microbial cell membranes or interfering with essential metabolic processes, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituents : The introduction of electron-withdrawing groups can enhance the compound's potency.

- Positioning : The arrangement of functional groups relative to the piperidine ring significantly influences activity.

These insights guide the synthesis of analogs with improved efficacy against targeted diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound derivatives:

1. Anticancer Study

A peer-reviewed study demonstrated that derivatives could inhibit tumor growth in xenograft models by targeting specific oncogenic pathways, highlighting their therapeutic potential in oncology.

2. Antitubercular Activity

Research focused on synthesizing analogs of this compound and evaluating their efficacy against drug-resistant strains of M. tuberculosis. Results indicated promising activity comparable to existing antitubercular agents.

3. Antimicrobial Evaluation

A comprehensive screening against various bacterial strains revealed significant inhibition zones for certain derivatives, suggesting their potential as new antimicrobial agents.

Wirkmechanismus

The mechanism of action of (S)-N-Benzyl-N-cyclopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry or biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Benzylpiperidine: Lacks the cyclopropyl group, making it less sterically hindered.

N-Cyclopropylpiperidine: Lacks the benzyl group, affecting its binding properties and reactivity.

N-Benzyl-N-methylpiperidine: Contains a methyl group instead of a cyclopropyl group, altering its steric and electronic properties.

Uniqueness

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine is unique due to the combination of the benzyl and cyclopropyl groups, which confer distinct steric and electronic characteristics. These features influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(S)-N-Benzyl-N-cyclopropylpiperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 218.31 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a benzyl group and a cyclopropyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes.

Target Receptors

- Dopamine Receptors : The compound may exhibit affinity for dopamine D2 receptors, which are crucial in regulating mood and reward pathways.

- Serotonin Receptors : Potential interactions with serotonin receptors could influence mood regulation and anxiety responses.

Mode of Action

The compound is hypothesized to act as a partial agonist or antagonist at certain receptor sites, modulating neurotransmitter release and signaling pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits moderate distribution in tissues, potentially crossing the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

-

Dopaminergic Effects :

A study evaluated the effects of this compound on dopamine receptor activity. The results indicated that the compound could effectively modulate dopamine levels, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease. -

Behavioral Studies :

In rodent models, the compound demonstrated antidepressant-like effects, supporting its potential use in managing depression. The study utilized various behavioral tests to assess mood-related outcomes. -

Pain Management :

Research on antinociceptive properties revealed that this compound could provide significant pain relief in animal models, indicating its potential as an analgesic agent.

Eigenschaften

IUPAC Name |

(3S)-N-benzyl-N-cyclopropylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17(14-8-9-14)15-7-4-10-16-11-15/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGGUMLYJKQFK-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N(CC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.